1-Benzyl-1,5-diazocane dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

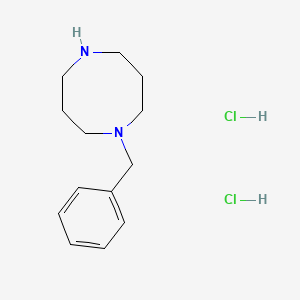

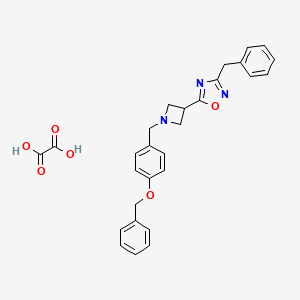

1-Benzyl-1,5-diazocane dihydrochloride is a chemical compound with the CAS Number: 2219374-05-5 . It has a molecular weight of 277.24 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 277.24 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Microfluidic Continuous Flow Synthesis

1-Benzyl-1,5-diazocane dihydrochloride derivatives have been utilized in the synthesis of compounds like 1,5-ditosyl-1,5-diazocane-3,7-dione. This process is significant in the creation of high-density energetic oxidizers. A study demonstrated the synthesis of this compound using Swern oxidation in both traditional batch reactors and continuous flow microreactors. The latter offered advantages such as reduced reaction time, milder temperature, higher yield, and selectivity. Modifications were made to the experimental device to optimize the Swern oxidation process, enhancing the potential for large-scale industrial production (Zou et al., 2020).

Pharmacological Studies

Research involving this compound derivatives also encompasses pharmacological aspects. A study synthesized N-alkyl-1,5-benzodiazepine-2-ones and characterized them using various spectroscopic methods. Some derivatives displayed significant in vivo antihypoxic, tranquilizing, and anticonvulsant activities. This highlights the potential of these compounds in developing new pharmacological agents (Gaponov et al., 2016).

Chemical Synthesis Advances

Advancements in chemical synthesis methods have also been achieved with this compound-related compounds. A study explored the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution. This approach led to the synthesis of diazepane or diazocane systems, showing promise in creating molecular diversity for medicinal and synthetic chemistry applications (Banfi et al., 2007).

Ligand Synthesis and Asymmetric Lithiation-Substitution

1,5-diazocane derivatives play a role in the synthesis of chiral diamine ligands. These ligands are used in the lithiation of N-Boc pyrrolidine, showing potential in asymmetric deprotonation/substitution reactions. The tunable steric and electronic properties of these ligands make them an attractive option in organic synthesis (Li, Schenkel, & Kozlowski, 2000).

Anti-Inflammatory Activity

In the domain of medicinal chemistry, studies have demonstrated the anti-inflammatory properties of some 1,5-benzodiazepine derivatives. These derivatives were synthesized and characterized through various analytical techniques, showcasing significant anti-inflammatory activity, particularly those with electron-withdrawing groups (Kumar & Ishwarbhat, 2016).

Safety and Hazards

The safety information available indicates that 1-Benzyl-1,5-diazocane dihydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-benzyl-1,5-diazocane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCVRDGKWZDTLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCN(C1)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2469174.png)

![2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2469175.png)

![methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2469178.png)

![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469180.png)

![Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2469185.png)

![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/no-structure.png)

![8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2469192.png)

![Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate](/img/structure/B2469195.png)

![3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2469196.png)